3-Methoxy-2-[(propan-2-yloxy)methyl]aniline
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Overview
Description
3-Methoxy-2-[(propan-2-yloxy)methyl]aniline is an organic compound with the molecular formula C₁₁H₁₇NO₂ It is characterized by the presence of a methoxy group, an aniline moiety, and a propan-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[(propan-2-yloxy)methyl]aniline typically involves the reaction of 3-methoxyaniline with an appropriate alkylating agent under controlled conditions. One common method involves the use of propan-2-yloxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-[(propan-2-yloxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated aniline derivatives.
Scientific Research Applications
3-Methoxy-2-[(propan-2-yloxy)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-[(propan-2-yloxy)methyl]aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites on the receptor .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyaniline: Lacks the propan-2-yloxy substituent, making it less versatile in certain chemical reactions.
2-Methoxy-3-[(propan-2-yloxy)methyl]aniline: Similar structure but with different positioning of the methoxy and propan-2-yloxy groups, leading to different chemical properties and reactivity.
3-Methoxy-2-[(ethoxy)methyl]aniline: Similar structure but with an ethoxy group instead of a propan-2-yloxy group, affecting its solubility and reactivity.
Uniqueness
3-Methoxy-2-[(propan-2-yloxy)methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-methoxy-2-(propan-2-yloxymethyl)aniline |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-7-9-10(12)5-4-6-11(9)13-3/h4-6,8H,7,12H2,1-3H3 |
InChI Key |
IEFGXIRXAUJSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=C(C=CC=C1OC)N |
Origin of Product |
United States |
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